molecular formula C14H15N3O2S B2994653 (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone CAS No. 1211839-51-8

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone

Cat. No.: B2994653
CAS No.: 1211839-51-8
M. Wt: 289.35
InChI Key: QDERYAKSTOEMCM-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a thiadiazole ring, a morpholine ring, and a phenyl group

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They have been found to interact with various targets, including enzymes like pyruvate kinase .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been associated with the gabaa pathway , which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Pharmacokinetics

The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .

Action Environment

It has been noted that the effects of 1,3,4-thiadiazole compounds can be associated with both conformational changes in the analyzed molecules and charge transfer (ct) effects, which are influenced by the aggregation factor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylmorpholine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can have different biological and chemical properties.

Comparison with Similar Compounds

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiadiazole derivatives, morpholine derivatives, and phenyl-containing compounds.

  • Uniqueness: The combination of the thiadiazole ring, morpholine ring, and phenyl group in this compound provides unique chemical and biological properties that distinguish it from other compounds in its class.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-8-19-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERYAKSTOEMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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